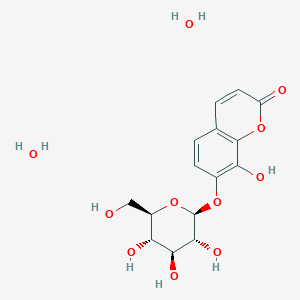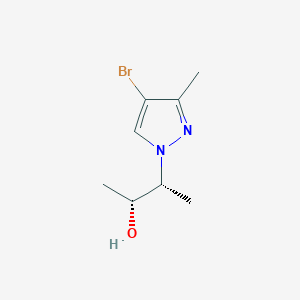
2-(1H-Benzimidazole-2-carbonyl)-N-ethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzo[d]imidazole-2-carbonyl)-N-ethylbenzamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazole-2-carbonyl)-N-ethylbenzamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve multi-component reactions conducted under different conditions. These methods optimize synthetic efficiency and are designed to be cost-effective and environmentally friendly . Catalysts and diverse conditions are employed to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-benzo[d]imidazole-2-carbonyl)-N-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
2-(1H-benzo[d]imidazole-2-carbonyl)-N-ethylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-(1H-benzo[d]imidazole-2-carbonyl)-N-ethylbenzamide involves its interaction with molecular targets and pathways. Benzimidazole derivatives often act by inhibiting enzymes or interfering with DNA synthesis . The specific molecular targets and pathways depend on the biological activity being studied. For example, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-benzo[d]imidazole-2-carboxamide: Similar in structure but lacks the ethylbenzamide group.
2-(1H-benzo[d]imidazole-2-carbonyl)-N-methylbenzamide: Similar but with a methyl group instead of an ethyl group.
Uniqueness
2-(1H-benzo[d]imidazole-2-carbonyl)-N-ethylbenzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethylbenzamide group may enhance its solubility and interaction with biological targets compared to similar compounds .
Propriétés
Numéro CAS |
62367-31-1 |
|---|---|
Formule moléculaire |
C17H15N3O2 |
Poids moléculaire |
293.32 g/mol |
Nom IUPAC |
2-(1H-benzimidazole-2-carbonyl)-N-ethylbenzamide |
InChI |
InChI=1S/C17H15N3O2/c1-2-18-17(22)12-8-4-3-7-11(12)15(21)16-19-13-9-5-6-10-14(13)20-16/h3-10H,2H2,1H3,(H,18,22)(H,19,20) |
Clé InChI |
BYUGPPCTXMUBBH-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=CC=CC=C1C(=O)C2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Dimethyl bicyclo[1.1.0]butane-1,3-dicarboxylate](/img/structure/B15216937.png)



![tert-Butyl 4-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15216956.png)




